molecular formula C5H13N2O2+ B1239881 L-ornithinium

L-ornithinium

Cat. No. B1239881
M. Wt: 133.17 g/mol
InChI Key: AHLPHDHHMVZTML-BYPYZUCNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

L-ornithinium(1+) is a polar amino acid zwitterion of L-ornithine. It is an ornithinium(1+) and a polar amino acid zwitterion. It is a conjugate base of a L-ornithinium(2+). It is a conjugate acid of a L-ornithine.

Scientific Research Applications

  • Crystal Structure Analysis : L-ornithinium α-ketoglutarate has been characterized for its crystal structure using single crystal X-ray diffraction data. This research contributes to the understanding of molecular associations involving L-ornithine and α-ketoglutaric acid, demonstrating the conformational versatility of these compounds (Allouchi et al., 2014).

  • Agricultural Applications : L-ornithine has been studied for its role in improving drought tolerance in sugar beet plants. Foliar application of L-ornithine showed potential in alleviating harmful effects caused by drought stress, indicating its beneficial impact on plant growth under stressful conditions (Hussein et al., 2019).

  • Microbial Fermentation : The metabolic engineering of Corynebacterium glutamicum for the production of L-ornithine has been a significant area of research. Modifications in the genetic makeup of this bacterium have led to enhanced production of L-ornithine, highlighting its potential in industrial applications, especially in the food industry (Kim et al., 2015).

  • Improving Crop Resistance : In another study, the application of L-ornithine was shown to have a positive impact on various biochemical characteristics of drought-stressed plants, improving their resistance to adverse conditions and potentially enhancing agricultural productivity (Hussein et al., 2019).

  • Optical Properties : The synthesis and growth of L-ornithinium dipicrate crystals have been studied for their optical properties. This research contributes to the understanding of the physicochemical characteristics of organic NLO crystals, which have applications in optical devices (Balaprabhakaran et al., 2015).

  • Stress Reduction and Sleep Quality : A randomized controlled trial explored the effects of L-ornithine on stress markers and sleep quality in healthy workers. The study found that L-ornithine supplementation could reduce serum cortisol levels and improve perceived sleep quality, suggesting its potential application in stress management and sleep improvement (Miyake et al., 2014).

properties

Product Name

L-ornithinium

Molecular Formula

C5H13N2O2+

Molecular Weight

133.17 g/mol

IUPAC Name

(2S)-2,5-bis(azaniumyl)pentanoate

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m0/s1

InChI Key

AHLPHDHHMVZTML-BYPYZUCNSA-O

Isomeric SMILES

C(C[C@@H](C(=O)[O-])[NH3+])C[NH3+]

SMILES

C(CC(C(=O)[O-])[NH3+])C[NH3+]

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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